(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-22-19-16(13-4-8-15(18)9-5-13)11-23(20,21)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJAVFYQAYCZHV-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)(=O)CC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylideneamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H15Cl2NO3S
- IUPAC Name : (E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylideneamine
This compound features a methoxy group and two chlorophenyl rings, contributing to its lipophilicity and potential interaction with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs often exhibit antitumor properties. For instance, derivatives of chlorophenyl and methanesulfonyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study on related methanesulfonamide derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that (E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylideneamine may also possess similar antitumor activity .
Anti-inflammatory Effects
The methanesulfonyl moiety is known for its anti-inflammatory properties. It has been reported that compounds containing this group can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Research Findings : A related compound exhibited an IC50 value of 0.0032 µM for COX-2 inhibition, highlighting the potential of (E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylideneamine as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of structurally similar compounds have shown promise against various bacterial strains. The presence of chlorophenyl groups enhances the interaction with bacterial membranes.
- Study Insights : A review highlighted that pyrazole derivatives, which share some structural characteristics with our compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of (E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylideneamine can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The methanesulfonamide group may inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.
Data Summary Table
Q & A
Q. Key methods :
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₆H₁₄Cl₂NO₃S (calc. ~378.01) .
- HPLC-PDA : Use reverse-phase C18 columns with methanol/water gradients to assess purity (>98%) and resolve (E)/(Z) isomers .
(Advanced) How do the electron-withdrawing chloro and sulfonyl groups influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?
The 4-chlorophenyl and methanesulfonyl groups exhibit synergistic effects:
- Chloro substituents : Increase electrophilicity at the ethylidene carbon, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .
- Sulfonyl group : Stabilizes transition states via resonance, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, 80°C) .
Contradictions : - While chloro groups typically deactivate aromatic rings, the sulfonyl group’s electron-withdrawing nature may paradoxically enhance regioselectivity in cross-coupling reactions .
(Advanced) What computational modeling approaches are recommended to predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
Q. Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors or cytochrome P450 enzymes. Focus on hydrophobic pockets due to chlorophenyl moieties .
- MD simulations : AMBER or GROMACS to assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- QSAR models : Train datasets with substituent electronic parameters (Hammett σ) to correlate Cl/SO₂ effects with inhibitory activity (e.g., IC₅₀ values) .
(Advanced) How can researchers resolve contradictions in reported biological activity data, such as conflicting enzyme inhibition or cytotoxicity results?
Q. Strategies :
- Comparative assays : Replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) and control for batch-to-batch compound variability .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the methoxyamine group) that may skew bioactivity data .
- Structural analogs : Test derivatives (e.g., replacing Cl with F) to isolate substituent-specific effects, as done in phenethylamine SAR studies .
(Basic) What safety protocols are essential for handling this compound, given its structural similarity to bioactive amines?
Q. Critical precautions :
- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
(Advanced) What is the mechanistic role of the methoxyamine group in stabilizing the compound under oxidative or photolytic conditions?
The methoxyamine group:
- Radical scavenging : Donates electrons to quench reactive oxygen species (ROS), as shown in EPR studies with TEMPOL .
- Photostability : UV-Vis studies indicate reduced λmax shifts under light (300–400 nm) compared to non-methoxy analogs, suggesting intramolecular charge transfer .
(Basic) How can researchers validate the purity of this compound, and what impurities are commonly observed?
Q. Validation methods :
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- TLC/HPLC : Monitor for byproducts like des-chloro derivatives or sulfonic acid residues .
Common impurities : - (Z)-isomer : Resolved via chiral HPLC (e.g., Chiralpak AD-H column) .
- Hydrolysis products : Methoxyamine → hydroxylamine under acidic conditions .
(Advanced) What strategies improve the compound’s solubility in aqueous buffers for in vitro biological assays?
Q. Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug design : Introduce phosphate esters at the methoxy group, which hydrolyze in physiological conditions .
(Advanced) How do steric and electronic effects of the 4-chlorophenyl groups influence the compound’s pharmacokinetic properties?
- Lipophilicity : Cl groups increase logP (~3.5), enhancing blood-brain barrier permeability (predicted via PAMPA assays) .
- Metabolic stability : CYP450 isoforms (e.g., CYP3A4) show reduced oxidation rates due to steric hindrance from chlorophenyl rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
